Pregnenolone-3-mtp

Description

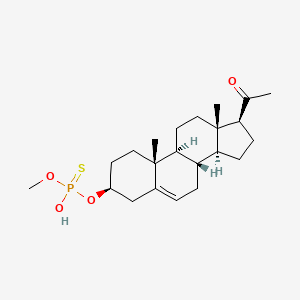

Structure

3D Structure

Properties

CAS No. |

155538-87-7 |

|---|---|

Molecular Formula |

C22H35O4PS |

Molecular Weight |

426.552 |

IUPAC Name |

1-[(3S,8S,9S,10R,13S,14S,17S)-3-[hydroxy(methoxy)phosphinothioyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C22H35O4PS/c1-14(23)18-7-8-19-17-6-5-15-13-16(26-27(24,28)25-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3,(H,24,28)/t16-,17-,18+,19-,20-,21-,22+,27?/m0/s1 |

InChI Key |

OTIRNHUFDPCFBQ-UPOIFNSVSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=S)(O)OC)C)C |

Synonyms |

pregnenolone-3-O-methylthiophosphonate |

Origin of Product |

United States |

Modification of the Steroid Nucleus:the Pregnenolone Backbone Offers Numerous Positions for Modification to Probe the Impact of Structural Changes on Activity.

A-Ring Modifications: The double bond in the B-ring can be reduced to yield the corresponding 5α- or 5β-dihydro derivatives. Additionally, the 3-position can be epimerized to the 3α-configuration to investigate the importance of the stereochemistry of the thiophosphonate linkage.

D-Ring and Side-Chain Modifications: The acetyl group at C17 can be modified. For instance, it can be reduced to a hydroxyl group, alkylated, or replaced with other functional groups to assess the role of this part of the molecule.

Modification of the Methyl Group:the Methyl Group Attached to the Phosphorus Atom Can Be Replaced with Other Alkyl or Aryl Groups to Explore the Effect of Steric and Electronic Properties at This Position.

Alkyl Chain Homologation: Replacing the methyl group with ethyl, propyl, or butyl chains can provide insights into the size of the binding pocket.

Introduction of Aryl Groups: Substituting the methyl group with a phenyl or substituted phenyl ring can introduce different electronic and hydrophobic properties.

Modification of the Thiophosphonate Group:the Thiophosphonate Moiety Itself Can Be Altered to Understand the Importance of the Phosphorus Sulfur and Phosphorus Oxygen Bonds.

Target Enzyme Identification: Steroid Sulfatases

This compound primarily targets steroid sulfatases (STS), a class of enzymes responsible for the hydrolysis of steroid sulfates. nih.gov This process is a crucial step in the formation of active steroid hormones. mdpi.com The inhibition of STS by compounds like this compound is of significant interest in research, particularly in the context of hormone-dependent conditions. nih.gov

Research has demonstrated that this compound is an effective inhibitor of estrone (B1671321) sulfatase activity. In studies utilizing intact MCF-7 breast cancer cells, a model system for hormone-dependent cancer research, this compound significantly inhibited the hydrolysis of estrone sulfate (B86663) (E1S). nih.gov At a concentration of 1 µM, it produced a 31-85% inhibition, which increased to 53-97% at a 10 µM concentration. nih.gov This demonstrates a potent, dose-dependent inhibitory effect on estrone sulfatase in a cellular context.

The inhibitory action of this compound extends to another key steroid sulfatase, dehydroepiandrosterone (B1670201) sulfatase (DHAS). In experimental systems, significant inhibition of DHAS activity has been observed. nih.gov Specifically, at a concentration of 50 µM, this compound, along with related methylthiophosphonates, inhibited the hydrolysis of dehydroepiandrosterone sulfate (DHEAS) by over 95%. nih.gov This highlights its broad-spectrum inhibitory capacity against key steroid sulfatases.

Kinetic Characterization of this compound Enzyme Inhibition

Understanding the kinetics of enzyme inhibition is crucial for characterizing the interaction between an inhibitor and its target enzyme.

Kinetic studies using human placental microsomes have been conducted to quantify the inhibitory potency of this compound. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. For the interaction with estrone sulfatase, the Ki value for this compound was determined to be 1.4 µM. nih.gov This low micromolar value indicates a strong inhibitory effect. In the same study, the Michaelis constant (Km) and maximum velocity (Vmax) for the substrate estrone sulfate (E1S) were found to be 8.1 µM and 43 nmol/h/mg protein, respectively. nih.gov

Inhibition Constants of Steroidal Methylthiophosphonates on Estrone Sulfatase

| Compound | Ki (µM) |

|---|---|

| This compound | 1.4 |

| Dehydroepiandrosterone-3-MTP | 4.5 |

While specific studies detailing the mechanistic classification for this compound are not as extensively reported, related compounds offer insight. For instance, estrone-3-methylthiophosphonate (B1239339) (E1-3-MTP) has been shown to inhibit estrone sulfatase in a competitive manner. researchgate.netresearchgate.net This suggests that it competes with the natural substrate for binding to the enzyme's active site. Given the structural similarity and the nature of its interaction with the enzyme, it is plausible that this compound also acts as a competitive inhibitor. Further research focusing specifically on the kinetic mechanism of this compound would be necessary to confirm this.

Molecular Interactions of this compound with Steroid Sulfatase Active Sites

The inhibition of steroid sulfatase by molecules like this compound is predicated on their ability to interact with the enzyme's active site. nih.gov Steroid sulfatase inhibitors are often designed to mimic the endogenous steroid substrates, allowing them to bind to the active site. tandfonline.com The sulfamate (B1201201) moiety in many inhibitors is crucial for this interaction, often leading to irreversible inhibition by transfer to a catalytic formylglycine residue within the active site. nih.gov Although the precise molecular interactions of the methylthiophosphonate group of this compound with the active site residues are not explicitly detailed in the available literature, its efficacy as an inhibitor strongly suggests a favorable binding orientation within the catalytic pocket of the enzyme.

Information regarding "this compound" is not available in publicly accessible scientific literature.

Following a comprehensive search of scientific databases and public records, no specific information could be found for the chemical compound "this compound." This includes a lack of data concerning its mechanism of enzyme inhibition and its selectivity profile against steroidogenic enzymes.

Variations of the name, such as "Pregnenolone 3-mercaptopropionate" and "Pregnenolone-3-mercaptopanoic acid," were also searched, yielding no relevant results. While there is extensive research on pregnenolone (B344588) and its various derivatives as inhibitors of steroidogenic enzymes, particularly Cytochrome P450 17A1 (CYP17A1) bmc-rm.orgnih.govscbt.commdpi.com, the specific compound "this compound" is not described in the available literature.

A listing for a substance named "this compound" appears in a chemical catalog, but without any associated biological or pharmacological data chemsrc.com. The absence of scientific studies prevents the creation of a detailed and accurate article on its properties as requested. Any attempt to generate such content would be speculative and not based on factual, verifiable scientific research.

It is possible that "this compound" is a very new or proprietary research compound that has not yet been described in published scientific literature. Alternatively, the name may be a specific internal designation not used in the broader scientific community, or there may be an error in the compound's name.

Therefore, the requested article on the mechanism of enzyme inhibition and selectivity profile of "this compound" cannot be generated at this time due to the lack of available information.

General Context of Pregnenolone and Steroidogenesis Inhibition

To provide some related context, pregnenolone is a critical precursor molecule in the biosynthesis of most steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. wikipedia.org The synthesis of these hormones is carried out by a series of enzymes, and the inhibition of these enzymes is a key strategy in the treatment of various diseases, including hormone-dependent cancers. bmc-rm.orgmdpi.com

One of the most important target enzymes in this field is CYP17A1, which is essential for the production of androgens. nih.govscbt.com Many steroidal and non-steroidal inhibitors of CYP17A1 have been developed. bmc-rm.orgnih.govmdpi.com These inhibitors are designed to block the production of androgens that can fuel the growth of cancers like prostate cancer. bmc-rm.orgnih.gov Research in this area often involves the synthesis of various derivatives of natural steroids like pregnenolone to identify more potent and selective inhibitors. bmc-rm.org

In Vitro and Preclinical Cellular Investigations of Pregnenolone 3 Mtp

Effects of Pregnenolone-3-MTP on Steroid Sulfatase Activity in Hormone-Sensitive Cancer Cell Lines (e.g., MCF-7 Breast Cancer Cells)

Pregnenolone-3-methylthiophosphonate (this compound) has been identified as a significant inhibitor of steroid sulfatase (STS) activity in hormone-sensitive cancer cell lines. nih.gov The hydrolysis of steroid sulfates by STS is a critical pathway for the formation of estrogenic steroids, such as estrone (B1671321) and estradiol, which can stimulate the growth of hormone-dependent tumors. nih.gov

In studies utilizing the MCF-7 human breast cancer cell line, a well-established model for hormone-sensitive cancer, this compound demonstrated potent inhibition of estrone sulfatase activity. nih.gov Research shows that this compound, along with similar steroidal methylthiophosphonates like dehydroepiandrosterone-3-O-methylthiophosphonate (DHA-3-MTP) and cholesterol-3-O-methylthiophosphonate (cholesterol-3-MTP), significantly inhibited the hydrolysis of estrone sulfate (B86663) (E1S). nih.gov At a concentration of 1 µM, these compounds produced an inhibition of 31-85%, which increased to 53-97% at a 10 µM concentration. nih.gov Furthermore, significant inhibition of dehydroepiandrosterone (B1670201) (DHA) sulfatase activity was also observed, with a 50 µM concentration of these compounds inhibiting the hydrolysis of dehydroepiandrosterone sulfate (DHAS) by over 95%. nih.gov

The data below summarizes the inhibitory effects observed in intact MCF-7 cells.

Table 1: Inhibition of Estrone Sulfate (E1S) Hydrolysis in MCF-7 Cells by Steroidal Methylthiophosphonates

| Compound | Concentration | Percent Inhibition |

|---|---|---|

| Methylthiophosphonates* | 1 µM | 31 - 85% |

| Methylthiophosphonates* | 10 µM | 53 - 97% |

*Data represents the range of inhibition for this compound, DHA-3-MTP, and Cholesterol-3-MTP. nih.gov

Studies of this compound in Mammalian Tissue Microsome Preparations (e.g., Human Placental Microsomes)

To characterize the biochemical nature of the inhibition, this compound has been studied in mammalian tissue microsome preparations, which are rich in steroid sulfatase. nih.gov Human placental microsomes are a standard model for these investigations due to their high concentration of the STS enzyme. nih.govduq.edu

In studies using human placental microsomes, the kinetic parameters of estrone sulfatase activity were determined, with a Michaelis constant (Km) of 8.1 µM and a maximum velocity (Vmax) of 43 nmol/h/mg protein for the substrate estrone sulfate. nih.gov When tested as an inhibitor, this compound was found to be highly potent. nih.gov The inhibitory constant (Ki) for this compound was determined to be 1.4 µM. nih.gov This low Ki value signifies a high affinity of the inhibitor for the steroid sulfatase enzyme.

The table below compares the inhibitory constants of this compound and related compounds.

Table 2: Inhibitory Constants (Ki) for Steroidal Methylthiophosphonates against Estrone Sulfatase in Human Placental Microsomes

| Inhibitor Compound | Ki (µM) |

|---|---|

| This compound | 1.4 |

| DHA-3-MTP | 4.5 |

| Cholesterol-3-MTP | 6.2 |

*Data from a study where the Km for estrone sulfate was 8.1 µM. nih.gov

Assessment of this compound Stability and Resistance to Metabolic Degradation in In Vitro Experimental Systems

A critical feature of a potential therapeutic enzyme inhibitor is its stability and resistance to metabolic breakdown. researchgate.net this compound belongs to a class of inhibitors designed to be resistant to metabolism. nih.gov While direct metabolic studies on this compound are not detailed in the provided search results, research on structurally similar compounds provides strong evidence for the stability of the methylthiophosphonate group. researchgate.net

For instance, a study comparing the metabolism of [3H]estrone sulfate (the natural substrate) and [3H]estrone-3-methylthiophosphonate (E1-3-MTP) by human placenta and rat liver preparations found a stark difference in stability. researchgate.net While 50-60% of the natural estrone sulfate was hydrolyzed to estrone, less than 3% of the E1-3-MTP molecule was broken down. researchgate.net This suggests that the methylthiophosphonate modification renders the steroid resistant to the sulfatase enzyme's hydrolytic action. nih.govresearchgate.net This resistance to degradation is a key characteristic, as it allows the inhibitor to persist and exert its effect on the target enzyme for a longer duration, highlighting its potential as a therapeutic agent. nih.gov

Cellular Uptake and Intracellular Localization of this compound in Research Cell Lines

Specific research detailing the cellular uptake and intracellular localization of this compound is not available in the provided search results. However, insights can be drawn from studies on its parent compound, pregnenolone (B344588), and the known location of its target enzyme, steroid sulfatase.

The target enzyme, steroid sulfatase, is known to be a membrane-bound protein primarily localized in the rough endoplasmic reticulum. duq.edu Therefore, for this compound to be effective, it must not only enter the cell but also reach this intracellular compartment to bind to and inhibit the enzyme. The transport of steroids within the cell to their sites of action is a complex process involving intracellular transport proteins. researchgate.net

Analytical and Bioanalytical Methodologies for Pregnenolone 3 Mtp Research

Development and Validation of Chromatographic Techniques for Separation and Quantification of Pregnenolone-3-MTP (e.g., HPLC, GC-MS, LC-MS/MS)

The separation and quantification of this compound in research samples would necessitate the development of robust chromatographic methods. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) would depend on the analyte's properties and the matrix's complexity.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is a primary candidate for the analysis of this compound due to the non-polar nature of the steroid backbone and the long alkyl chain of the myristoyl group. A C18 or C8 stationary phase would likely provide adequate retention and separation from other sample components. The mobile phase would typically consist of a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good peak shape and resolution. UV detection would be a straightforward approach, assuming the thiophenyl propionate (B1217596) moiety provides a suitable chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, though it would likely require derivatization of the pregnenolone (B344588) backbone to increase volatility and thermal stability. The mass spectrometer detector offers high selectivity and sensitivity, allowing for accurate quantification and structural elucidation based on fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity. An LC-MS/MS method for this compound would involve optimizing the ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI) and defining multiple reaction monitoring (MRM) transitions for the parent ion and one or more product ions. This technique would be particularly crucial for quantifying low levels of the compound in complex biological matrices.

Table 1: Hypothetical Chromatographic Parameters for this compound Analysis

| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |

| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | C18 or similar reversed-phase |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at a specific wavelength | Mass Spectrometry (Electron Ionization) | Tandem Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL | 1 µL (splitless) | 5 µL |

| Run Time | 15-20 min | 20-25 min | 5-10 min |

Spectrometric Methods for Structural Confirmation and Purity Assessment of this compound in Research Samples

Spectrometric techniques are indispensable for the unambiguous structural confirmation and purity assessment of newly synthesized or isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for de novo structure elucidation. ¹H NMR would provide information on the number and environment of protons, while ¹³C NMR would detail the carbon skeleton. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to piece together the complete molecular structure, confirming the ester linkage at the C3 position and the integrity of the myristoyl-2-thiophenyl propionate moiety.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), would be used to determine the accurate mass of the molecule, which in turn allows for the calculation of its elemental composition. The fragmentation pattern observed in the mass spectrum, especially with techniques like MS/MS, would provide further structural information, helping to confirm the connectivity of the different functional groups.

Infrared (IR) Spectroscopy could be used to identify key functional groups present in this compound. For instance, the presence of a strong carbonyl stretch would confirm the ester group, while other characteristic peaks would correspond to the steroid nucleus and the aromatic ring of the thiophenyl group.

Techniques for Profiling this compound and its Potential Metabolites in Experimental Matrices

Investigating the metabolic fate of this compound in biological systems would involve the use of sophisticated analytical techniques capable of detecting and identifying a range of potential metabolites.

LC-MS/MS is the predominant platform for metabolite profiling. A typical workflow would involve incubating this compound in an in vitro system (e.g., liver microsomes, hepatocytes) or analyzing samples from in vivo studies. The high sensitivity and selectivity of LC-MS/MS allow for the detection of low-abundance metabolites. By comparing the mass spectra of the parent compound with those of potential metabolites, common metabolic transformations such as hydroxylation, oxidation, and cleavage of the ester bond could be identified.

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is also a powerful tool for untargeted metabolomics. This approach allows for the detection of all ionizable species in a sample and can reveal unexpected metabolic pathways. Software tools are then used to compare control and treated samples to pinpoint potential metabolites of this compound.

Table 2: Potential Metabolic Transformations of this compound for Profiling Studies

| Metabolic Reaction | Expected Mass Shift | Potential Analytical Observation |

| Hydroxylation | +16 Da | Appearance of new peaks with a mass-to-charge ratio 16 units higher than the parent compound. |

| Oxidation (e.g., to a ketone) | +14 Da (net change from -OH to =O) | A mass shift corresponding to the specific oxidation reaction. |

| Ester Cleavage | Loss of the myristoyl-2-thiophenyl propionate group | Detection of the parent pregnenolone steroid. |

| Glucuronidation | +176 Da | Appearance of a highly polar metabolite with a corresponding mass increase. |

| Sulfation | +80 Da | Detection of a metabolite with a mass-to-charge ratio 80 units higher. |

Preclinical Pharmacological Implications and Research Potential of Pregnenolone 3 Mtp

Role of Pregnenolone-3-MTP in Investigating Steroid-Dependent Physiological and Pathological Processes in Preclinical Disease Models

This compound's primary mechanism of action is the inhibition of steroid sulfatase (STS), an enzyme that converts inactive steroid sulfates into biologically active steroids. researchgate.net This action is pivotal in tissues where local steroid production is a key driver of physiological or pathological processes. researchgate.net STS hydrolyzes steroid sulfates like dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) and estrone (B1671321) sulfate (E1S) into dehydroepiandrosterone (DHEA) and estrone (E1), respectively. researchgate.netresearchgate.net These can then be converted into more potent androgens and estrogens that can stimulate the growth of hormone-responsive tissues. researchgate.net

In preclinical models, this compound serves as a chemical probe to dissect the contribution of the STS pathway in various diseases. For instance, in models of hormone-dependent breast cancer, the growth of tumors often relies on local estrogen production. duq.edu this compound can be used to block the conversion of E1S to estrone, thereby reducing the intratumoral estrogen concentration and potentially inhibiting tumor growth. nih.gov This allows researchers to study the specific contribution of the sulfatase pathway to cancer progression, distinct from other steroidogenic pathways. duq.edu

Beyond cancer, STS and its substrates are implicated in neurobiology. Neurosteroids like pregnenolone (B344588) and its sulfated form, pregnenolone sulfate (PREGS), play significant roles in neuronal function, including learning and memory. nih.govnih.gov While the direct effects of this compound on neurosteroid-dependent processes are less explored, its ability to modulate the availability of active steroids from their sulfated precursors provides a potential avenue to investigate the role of local steroid signaling in neurological and psychiatric disorders. For example, studies have shown that peripheral STS inhibition can potentiate the memory-enhancing effects of DHEAS, suggesting a complex interplay between peripheral and central steroid metabolism. nih.gov

Exploration of this compound as a Tool in Preclinical Cancer Research (e.g., Hormone-Dependent Cancers)

The exploration of this compound in preclinical cancer research is primarily centered on its potential as an anti-cancer agent in hormone-dependent malignancies, such as breast and prostate cancer. tandfonline.comnih.gov The rationale behind this lies in the critical role of the steroid sulfatase (STS) enzyme in providing a source of estrogens and androgens that fuel the growth of these tumors. nih.gov

In hormone-dependent breast cancer, a significant source of estrogen within the tumor microenvironment is the conversion of estrone sulfate (E1S) to estrone (E1) by STS. nih.gov this compound has demonstrated the ability to potently inhibit this conversion in preclinical models. For example, in studies using MCF-7 breast cancer cells, this compound significantly inhibited the hydrolysis of E1S. nih.gov This inhibition leads to a reduction in the local concentration of estrogenic steroids that can stimulate tumor proliferation. nih.gov The potential advantage of STS inhibitors like this compound over other endocrine therapies, such as aromatase inhibitors, is their ability to also block the hydrolysis of dehydroepiandrosterone sulfate (DHAS), thereby reducing the levels of another estrogenic steroid, 5-androstene-3β,17β-diol. nih.gov

Similarly, in prostate cancer, particularly in castration-resistant prostate cancer, the intratumoral synthesis of androgens can drive disease progression. nih.gov While the direct investigation of this compound in prostate cancer models is less documented in the provided search results, the general principle of STS inhibition applies. By blocking the hydrolysis of DHEAS to DHEA, STS inhibitors can reduce the pool of precursors available for conversion to potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) within the tumor. nih.gov

It is important to note that while pregnenolone itself has been shown to stimulate the proliferation of certain prostate cancer cells (LNCaP) via a mutated androgen receptor, the action of this compound is distinct as it functions as an enzyme inhibitor rather than a direct hormonal agonist. nih.gov

Comparative Preclinical Studies of this compound with Other Established Steroid Sulfatase Inhibitors

Preclinical research has evaluated this compound alongside other steroid sulfatase (STS) inhibitors, providing insights into its relative potency and characteristics.

One notable study compared this compound with dehydroepiandrosterone-3-O-methylthiophosphonate (DHA-3-MTP) and cholesterol-3-O-methylthiophosphonate (cholesterol-3-MTP) for their ability to inhibit estrone sulfatase and DHEA sulfatase activities. nih.gov In intact MCF-7 breast cancer cells, all three compounds demonstrated significant inhibition of estrone sulfate hydrolysis. nih.gov At a concentration of 1 µM, the inhibition ranged from 31% to 85%, and at 10 µM, the inhibition was between 53% and 97%. nih.gov All three compounds also potently inhibited the hydrolysis of dehydroepiandrosterone sulfate (DHAS) by over 95% at a 50 µM concentration. nih.gov

Kinetic studies using human placental microsomes provided a more direct comparison of their inhibitory constants (Ki). This compound exhibited the lowest Ki value, indicating the highest potency among the three.

Inhibitory Constants (Ki) of Steroidal Methylthiophosphonates on Estrone Sulfatase Activity

| Compound | Ki (µM) |

|---|---|

| This compound | 1.4 |

| DHA-3-MTP | 4.5 |

| Cholesterol-3-MTP | 6.2 |

Data from a study using human placental microsomes. nih.gov

Another important comparator is estrone-3-O-sulfamate (EMATE), a potent and well-characterized STS inhibitor. nih.gov While direct comparative studies between this compound and EMATE were not detailed in the provided search results, EMATE is often used as a benchmark in the field. nih.gov It's worth noting that early STS inhibitors like EMATE, while potent, were found to have estrogenic properties, which limited their clinical potential. duq.edu Later generation inhibitors were developed to be non-estrogenic. duq.edu The steroidal methylthiophosphonates, including this compound, were noted for being resistant to metabolism, which could be a potential therapeutic advantage. nih.gov

Future Research Directions and Unexplored Avenues for Pregnenolone 3 Mtp

Elucidation of Novel Molecular Targets and Potential Off-Target Effects of Pregnenolone-3-MTP

The principal molecular target identified for this compound is steroid sulfatase (STS). Research has demonstrated its potent inhibitory effect on the hydrolysis of estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHAS). nih.gov In studies using human placental microsomes, this compound exhibited significant inhibition of estrone sulfatase activity. nih.gov

| Compound | Inhibitory Constant (Ki) in µM |

|---|---|

| This compound | 1.4 |

| Dehydroepiandrosterone-3-MTP (DHA-3-MTP) | 4.5 |

| Cholesterol-3-MTP | 6.2 |

Future investigations should aim to build upon this foundational knowledge. A critical avenue of research is the comprehensive profiling of this compound against a broad panel of enzymes and receptors to uncover potential secondary targets. The parent compound, pregnenolone (B344588), and its sulfated form, pregnenolone sulfate (PregS), interact with various neural targets, including GABA-A and NMDA receptors, microtubule-associated proteins (MAPs), and the pregnane (B1235032) X receptor. nih.govwikipedia.org While the 3-methylthiophosphonate modification is expected to significantly alter its binding profile, exploring whether this compound retains any affinity for these or other neuro-receptors is a crucial step in understanding its full biological activity spectrum.

Furthermore, assessing potential off-target effects is paramount. For instance, investigating interactions with other sulfatases or enzymes involved in steroid metabolism, such as the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme complex, would provide a more complete picture of its selectivity. nih.govnih.gov

Investigation of In Vivo Pharmacokinetics, Distribution, and Metabolism in Animal Models

Currently, there is a significant gap in the literature regarding the in vivo behavior of this compound. While it has been suggested that such inhibitors may be resistant to metabolism, this hypothesis requires empirical validation. nih.gov Future preclinical studies in animal models, such as rodents or non-human primates, are essential to characterize its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Metabolism studies should focus on identifying potential metabolic pathways. The parent compound, pregnenolone, is extensively metabolized into numerous steroid hormones, including progesterone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (DHEA). wikipedia.orgnih.gov Research should determine whether the methylthiophosphonate group at the C3 position prevents these conversions, as is the case with the methyl-ether group in Pregnenolone-methyl-ether (PME). nih.gov Understanding the stability of the thiophosphonate moiety and identifying any metabolites are critical for interpreting the results of in vivo studies.

Radio-labeled versions of this compound could be synthesized to trace its distribution in various tissues, with a particular focus on endocrine organs and potential target tissues like the brain and hormone-sensitive tumors. isotope.com This would clarify whether the compound can cross biological barriers, such as the blood-brain barrier, a property not shared by the hydrophilic pregnenolone sulfate. wikipedia.org

Development of Advanced Delivery Systems for this compound in Research Models

The physicochemical properties of this compound, likely a lipophilic compound similar to its parent steroid, may present challenges for its use in aqueous-based in vitro and in vivo research models. wikipedia.org Therefore, the development of advanced delivery systems is a vital area of future research to ensure consistent and reproducible experimental outcomes.

Potential delivery strategies could include:

Nanoparticle Encapsulation: Formulating this compound into lipid-based or polymeric nanoparticles could enhance its solubility and stability, and potentially allow for targeted delivery to specific cell types or tissues.

Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of hydrophobic compounds, facilitating their use in cell culture media and for parenteral administration in animal studies.

Prodrug Approaches: While this compound is itself a modified steroid, further derivatization could be explored to create prodrugs with improved pharmacokinetic properties, which would then convert to the active compound in vivo.

These advanced formulations would be instrumental in conducting more sophisticated preclinical studies to accurately assess the compound's biological effects.

Integration of this compound Research into Broader Steroid Metabolism and Endocrine Regulation Studies

This compound's mechanism as a steroid sulfatase inhibitor places it directly within the broader field of steroidogenesis and endocrine regulation. nih.govgenome.jp Pregnenolone is the universal precursor to all major classes of steroid hormones. wikipedia.org By blocking the reactivation of sulfated steroids like DHAS and E1S, this compound can serve as a valuable research tool to probe the physiological roles of these pathways.

Future studies could use this compound to:

Investigate the contribution of the sulfatase pathway to the local production of active estrogens and androgens in specific tissues, such as the brain, adipose tissue, and hormone-dependent cancer models.

Explore the complex interplay between different steroidogenic enzymes by observing the systemic and tissue-specific hormonal changes that occur when the sulfatase pathway is inhibited. drfionand.com

Delineate the regulatory feedback mechanisms within the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes in response to the altered availability of active steroids. acnp.org

Such research would not only enhance our understanding of this compound but also provide deeper insights into the intricacies of endocrine control.

Identification of Potential Synergistic Effects of this compound with Other Experimental Compounds in Preclinical Studies

The targeted action of this compound makes it a candidate for combination studies with other experimental compounds that modulate steroid signaling through different mechanisms. A particularly promising area of investigation is its potential synergy with aromatase inhibitors. nih.gov While this compound blocks the conversion of sulfated precursors to active steroids, aromatase inhibitors block the final step in estrogen synthesis from androgens.

| Compound Class | Rationale for Synergy with this compound | Potential Research Area |

|---|---|---|

| Aromatase Inhibitors | Dual blockade of estrogen production from both sulfated precursors and androgenic precursors. nih.gov | Hormone-dependent breast cancer models. |

| Androgen Receptor Antagonists | Simultaneously blocking the production of androgens from DHAS and the action of any remaining androgens at the receptor level. | Prostate cancer models. |

| 3β-HSD Inhibitors | Blocking multiple pathways originating from pregnenolone and DHEA to more comprehensively suppress downstream steroid production. nih.gov | Models of steroid-driven diseases. |

Preclinical studies designed to test these combinations could reveal synergistic or additive effects, potentially leading to more effective strategies for modulating steroid hormone levels in experimental models of hormone-sensitive pathologies. These investigations would be a critical step in exploring the full potential of this compound as a pharmacological research tool.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.